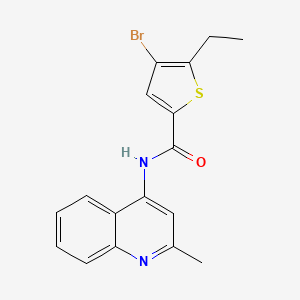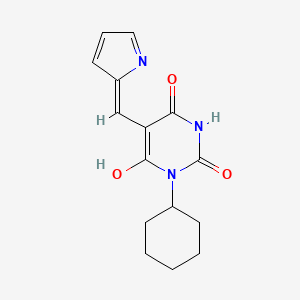
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinoline-based antimalarial drugs. It was first synthesized in the 1980s and has been extensively studied for its potential use in the treatment of malaria. BMQ has shown promising results in laboratory experiments, and its mechanism of action has been extensively studied.
科学的研究の応用
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been extensively studied for its potential use as an antimalarial drug. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has also been studied for its potential use in the treatment of other diseases, such as cancer and tuberculosis.
作用機序
The mechanism of action of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, and inhibition of this pathway leads to the accumulation of toxic heme molecules, which ultimately kills the parasite.
Biochemical and Physiological Effects
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been shown to have low toxicity in laboratory experiments, and it does not appear to have any significant adverse effects on the liver or kidneys. However, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.
実験室実験の利点と制限
One advantage of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods for 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its derivatives. Another area of interest is the optimization of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide's antimalarial activity through the modification of its chemical structure. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its potential use in the treatment of other diseases.
合成法
The synthesis of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-bromoacetophenone with 2-methylquinoline to form 4-bromo-2-methylquinoline. This intermediate is then reacted with ethyl acetoacetate to form 4-bromo-5-ethyl-2-methylquinoline. The final step involves the reaction of 4-bromo-5-ethyl-2-methylquinoline with thiophene-2-carboxylic acid to form 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.
特性
IUPAC Name |
4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-3-15-12(18)9-16(22-15)17(21)20-14-8-10(2)19-13-7-5-4-6-11(13)14/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAFEAYBDHCNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC(=NC3=CC=CC=C32)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137147.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B6137154.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-fluorobenzamide](/img/structure/B6137177.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6137192.png)
![N-(3,5-dimethylphenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6137193.png)
![8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)
![N-methyl-1-(4-methylphenyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6137204.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6137208.png)
![1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6137221.png)
